1-Chloro-2-(cyclopropylidenemethyl)benzene
Description
1-Chloro-2-(cyclopropylidenemethyl)benzene (CAS: 7555-68-2) is a chlorinated aromatic compound with the molecular formula C₁₀H₉Cl and a molecular weight of 164.63 g/mol . Its structure features a benzene ring substituted at the 1-position with a chlorine atom and at the 2-position with a cyclopropylidenemethyl group (C=C₂CC₂), forming a strained sp²-hybridized cyclopropane ring fused to the aromatic system via a methylene bridge .
Properties
Molecular Formula |
C10H9Cl |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-chloro-2-(cyclopropylidenemethyl)benzene |
InChI |
InChI=1S/C10H9Cl/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,7H,5-6H2 |
InChI Key |
FCKBJXZPGZCDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-2-(cyclopropylidenemethyl)benzene typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylidenemethylphosphonium bromide under basic conditions. The reaction proceeds through a Wittig reaction mechanism, where the phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions usually involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Chemical Reactions Analysis
1-Chloro-2-(cyclopropylidenemethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, the reaction with sodium hydroxide can yield phenol derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles such as bromine or nitric acid, leading to brominated or nitrated products.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Common reagents and conditions for these reactions include the use of strong bases, acids, and oxidizing agents under controlled temperatures and solvent conditions.
Scientific Research Applications
1-Chloro-2-(cyclopropylidenemethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(cyclopropylidenemethyl)benzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, forming new carbon-nucleophile bonds. In electrophilic aromatic substitution, the benzene ring reacts with electrophiles, leading to the formation of substituted aromatic compounds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the cyclopropylidenemethyl group.
Comparison with Similar Compounds
1-Chloro-2-cyclopropylbenzene (CAS: 10292-67-8)
- Structure : The cyclopropyl group is fully saturated (single bonds), differing from the cyclopropylidenemethyl group’s conjugated double bond .
- Molecular Formula : C₉H₉Cl (MW: 152.62 g/mol), lighter than the target compound due to the absence of the methylene double bond .
- Reactivity : The saturated cyclopropane ring reduces strain and conjugation, likely decreasing reactivity in cycloaddition or ring-opening reactions compared to the target compound .
- Applications : Used in synthetic organic chemistry, particularly in cyclopropane-based scaffold construction .
2-Chlorophenyl Propyl Sulfide (CAS: 34560-81-1)
- Structure : Features a propylthio (-S-CH₂CH₂CH₃) substituent instead of the cyclopropylidenemethyl group .
- Molecular Formula: C₉H₁₁ClS (MW: 186.7 g/mol).
- Electronic Effects : The thioether’s electron-donating nature contrasts with the cyclopropylidenemethyl group’s moderate electron-withdrawing character due to conjugation .
1-Chloro-2-[chloro(difluoro)methyl]benzene (CAS: 62927-58-6)
- Structure : Substituted with a chloro(difluoro)methyl (-CF₂Cl) group, which is highly electronegative and polar .
- Molecular Formula : C₇H₄Cl₂F₂ (MW: 215.02 g/mol). The fluorine atoms enhance stability and resistance to metabolic degradation compared to the target compound .
- Applications : Likely used in agrochemicals or pharmaceuticals, leveraging fluorine’s bioactivity-enhancing properties .
1-Chloro-2-nitrobenzene (CAS: 88-73-3)
- Structure: A nitro (-NO₂) group replaces the cyclopropylidenemethyl substituent .
- Molecular Formula: C₆H₄ClNO₂ (MW: 157.55 g/mol). The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta positions, unlike the ortho/para-directing cyclopropylidenemethyl group .
- Applications : Industrial use as a precursor in dye and pesticide synthesis .
Biological Activity
1-Chloro-2-(cyclopropylidenemethyl)benzene is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
1-Chloro-2-(cyclopropylidenemethyl)benzene is characterized by its unique structure which includes a chloro substituent and a cyclopropylidene group attached to a benzene ring. The molecular formula is with a molecular weight of approximately 164.63 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉Cl |
| Molecular Weight | 164.63 g/mol |
| IUPAC Name | 1-Chloro-2-(cyclopropylidenemethyl)benzene |
Synthesis Methods
The synthesis of 1-Chloro-2-(cyclopropylidenemethyl)benzene typically involves the following steps:
- Formation of Cyclopropylidene : Cyclopropylidene can be generated from cyclopropyl derivatives through elimination reactions.
- Electrophilic Substitution : The cyclopropylidene is then introduced to chlorobenzene under acidic conditions to facilitate electrophilic aromatic substitution.
Biological Activity
1-Chloro-2-(cyclopropylidenemethyl)benzene exhibits several biological activities, which can be summarized as follows:
Antimicrobial Activity
Research indicates that compounds similar to 1-chloro-2-(cyclopropylidenemethyl)benzene demonstrate significant antimicrobial properties against various bacterial strains. The presence of the chloro group enhances lipophilicity, allowing better membrane penetration and increased bioactivity against pathogens.
Anticancer Potential
Studies have shown that derivatives of chlorobenzene compounds possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
Neuroprotective Effects
There is emerging evidence suggesting that compounds containing similar structural motifs may offer neuroprotective effects. This could be attributed to their ability to inhibit oxidative stress and modulate neuroinflammatory pathways.
The biological activity of 1-Chloro-2-(cyclopropylidenemethyl)benzene can be attributed to its interaction with specific biological targets:
- Cell Membrane Interaction : The lipophilic nature allows it to interact with cell membranes, potentially disrupting membrane integrity in microbial cells.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction Modulation : The compound might influence signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that chlorinated benzene derivatives exhibited potent activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) significantly lower than those for non-chlorinated analogs.
- Anticancer Research : Research published in Cancer Letters highlighted that chlorobenzene derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathway activation.
- Neuroprotection Study : A study in Neurobiology of Disease reported that compounds similar to 1-chloro-2-(cyclopropylidenemethyl)benzene protected neuronal cells from oxidative stress-induced damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
